Non-8-ene-1-thiol
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Overview
Description
Non-8-ene-1-thiol is an organic compound characterized by the presence of a thiol group (-SH) attached to an eight-carbon chain with a double bond between the eighth and ninth carbon atoms. This compound is part of the thiol family, known for their distinctive sulfur-containing functional group. Thiols are often associated with strong odors and are used in various chemical applications due to their reactivity.
Mechanism of Action
Target of Action
Non-8-ene-1-thiol primarily targets unsaturated functional groups of organic molecules . This compound is involved in “thiol-ene” reactions, which are a type of "click chemistry" . The “click chemistry” concept is a relatively new and promising approach to the synthesis of novel organic compounds and polymer materials .
Mode of Action
This compound interacts with its targets through the addition of thiol to unsaturated functional groups of organic molecules . This interaction is part of the “thiol-ene” reactions, which are based on the addition of thiol to unsaturated functional groups . These reactions have been mostly considered in the context of “click chemistry”, including their conditions and mechanisms .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of novel organic compounds and polymer materials . The “thiol-ene” reactions, in which this compound participates, have a wide range of applications, including the preparation of biocompatible materials and materials for culture and encapsulation of cells; the synthesis of block copolymers; the development of degradable materials as well as novel homogeneous and hybrid network structures .
Pharmacokinetics
The “click chemistry” reactions, in which it participates, are known to be modular, provide high yield, and generate only safe side products which can be removed without the use of chromatography . These characteristics may influence the ADME properties of this compound and its impact on bioavailability.
Result of Action
The result of this compound’s action is the formation of new compounds through the “thiol-ene” reactions . These reactions lead to the synthesis of complex structures from smaller modules . The resulting compounds have a wide range of applications, including the preparation of biocompatible materials and materials for culture and encapsulation of cells; the synthesis of block copolymers; the development of degradable materials as well as novel homogeneous and hybrid network structures .
Action Environment
The action of this compound is influenced by the conditions under which the “thiol-ene” reactions occur . These reactions are part of the “click chemistry” concept, which assumes the addition of the molecular blocks as easy as fastening a seat belt . Therefore, the environment in which these reactions take place can influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Non-8-ene-1-thiol participates in thiol-ene reactions, a type of “click” reaction . These reactions are characterized by their wide scope, high yields, and the generation of minimal byproducts . This compound can interact with various enzymes, proteins, and other biomolecules in these reactions. The nature of these interactions is largely dependent on the specific biochemical context.
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. As a participant in thiol-ene reactions, this compound can influence cell function by modulating various cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary widely depending on the cell type and the biochemical environment.
Molecular Mechanism
This compound exerts its effects at the molecular level through its involvement in thiol-ene reactions . These reactions proceed via a radical-mediated step growth mechanism . The thiyl radical adds across carbon–carbon double bonds via an addition reaction, forming a carbon-centered radical . This mechanism allows this compound to interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, thiol-ene reactions, in which this compound participates, are known to proceed rapidly to achieve high yields . Information on the product’s stability, degradation, and long-term effects on cellular function can be obtained from in vitro or in vivo studies.
Metabolic Pathways
This compound is likely to be involved in various metabolic pathways due to its participation in thiol-ene reactions These reactions can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
Non-8-ene-1-thiol can be synthesized through thiol-ene “click” reactions, which involve the addition of thiols to alkenes. This reaction is typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) or photoinitiators under ultraviolet light. The reaction proceeds via a free-radical mechanism, where the thiol group adds across the carbon-carbon double bond, forming the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors equipped with ultraviolet light sources to initiate the thiol-ene reaction. The process is optimized to ensure high yields and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Non-8-ene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The double bond can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Nucleophiles such as sodium hydride (NaH) can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: this compound is converted to nonane-1-thiol.
Substitution: Various substituted thiols depending on the nucleophile used.
Scientific Research Applications
Non-8-ene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of thiol-based redox reactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials, including adhesives and coatings.
Comparison with Similar Compounds
Similar Compounds
Non-8-ene-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
Non-8-ene-1-amine: Contains an amine group instead of a thiol group.
Non-8-ene-1-yl chloride: Features a chloride group in place of the thiol group.
Uniqueness
Non-8-ene-1-thiol is unique due to its thiol group, which imparts distinct reactivity and properties compared to its analogs. The presence of the thiol group allows for specific reactions such as thiol-ene “click” chemistry, which is not possible with hydroxyl, amine, or chloride groups .
Properties
IUPAC Name |
non-8-ene-1-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18S/c1-2-3-4-5-6-7-8-9-10/h2,10H,1,3-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSUCUOWHVJALF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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